
Azulene, 1,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1,6-dihydro- is an aromatic hydrocarbon characterized by its distinctive blue color. It consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is an isomer of naphthalene, which is colorless, whereas azulene is dark blue . Azulene and its derivatives are found in nature as components of many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo .
Preparation Methods
Azulene, 1,6-dihydro- can be synthesized through various methods. One common synthetic route involves the aromatization of hydro derivatives. Another popular approach is the concept developed by Ziegler and Hafner, which starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms being obtained from the ring-opening of pyridine . Industrial production methods often involve the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils .
Chemical Reactions Analysis
Azulene, 1,6-dihydro- undergoes several types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers .
Scientific Research Applications
Azulene, 1,6-dihydro- and its derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex organic molecules. In biology and medicine, azulene derivatives have been studied for their anti-inflammatory, antibacterial, and anticancer properties . They are also used in the development of optoelectronic devices, such as molecular switches, sensors, and solar cells .
Mechanism of Action
The mechanism of action of azulene, 1,6-dihydro- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also exhibits the ability to regulate the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Comparison with Similar Compounds
Azulene, 1,6-dihydro- is unique compared to other similar compounds due to its distinctive blue color and its non-benzenoid aromatic structure. Similar compounds include guaiazulene, chamazulene, and linderazulene, which are also found in nature and have similar biological properties . Unlike naphthalene, which is colorless, azulene’s unique structure results in its deep blue coloration .
Properties
CAS No. |
63320-32-1 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,6-dihydroazulene |
InChI |
InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h2-7H,1,8H2 |
InChI Key |
APIFYWUZMLOAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=C1)C=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


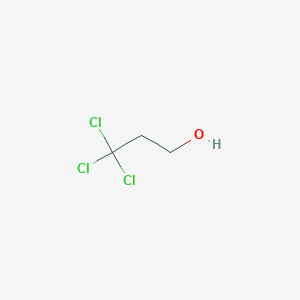
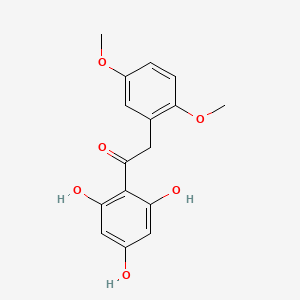
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)

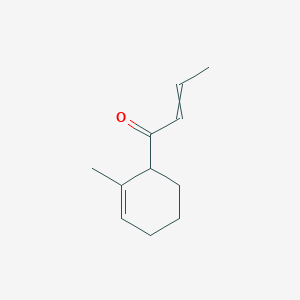
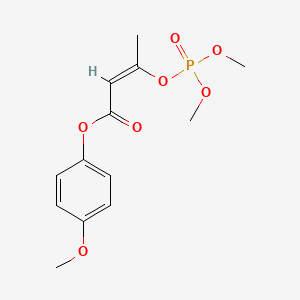
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

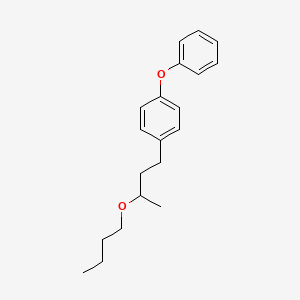
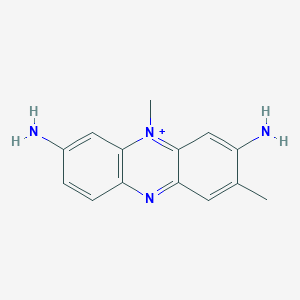

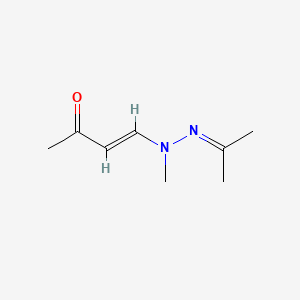
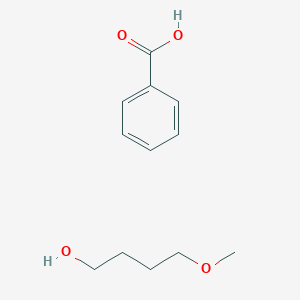
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
